molecular formula C18H32N4O6 B8180054 1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate

1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate

Cat. No.: B8180054
M. Wt: 400.5 g/mol
InChI Key: PLHNEGIGTQLUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate is a complex organic compound with a molecular formula of C18H32N4O6. This compound is known for its unique structure, which includes an imidazolium core substituted with amino and carboxyl groups. It is often used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylimidazole with 5-amino-5-carboxypentyl bromide under basic conditions to form the desired imidazolium salt. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.

    Substitution: The imidazolium core can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxyl groups can produce alcohols.

Scientific Research Applications

1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate involves its interaction with various molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The imidazolium core can also participate in π-π stacking interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(5-amino-5-carboxypentyl)-1H-imidazolium acetate
  • 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
  • 1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-1H-imidazolium acetate

Uniqueness

1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate is unique due to the presence of the methyl group on the imidazolium core, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

2-amino-6-[3-(5-amino-5-carboxypentyl)-5-methylimidazol-3-ium-1-yl]hexanoic acid;acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O4.C2H4O2/c1-12-10-19(8-4-2-6-13(17)15(21)22)11-20(12)9-5-3-7-14(18)16(23)24;1-2(3)4/h10-11,13-14H,2-9,17-18H2,1H3,(H-,21,22,23,24);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHNEGIGTQLUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N.CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Reactant of Route 2
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Reactant of Route 3
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Reactant of Route 4
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Reactant of Route 5
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate
Reactant of Route 6
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-3H-imidazolium acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.